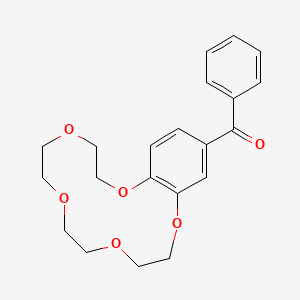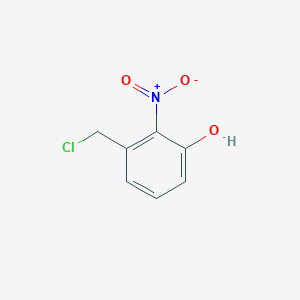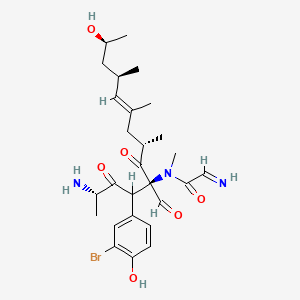![molecular formula C13H24O2Si B14138594 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one CAS No. 167965-99-3](/img/structure/B14138594.png)
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization and functionalization to introduce the enone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and anhydrous solvents to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone: The enantiomer of the compound .
4-(tert-Butyldimethylsilyloxy)-cyclopent-2-enone: Lacks the dimethyl groups on the cyclopentane ring.
5,5-Dimethylcyclopent-2-enone: Lacks the silyloxy group.
Uniqueness
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to the presence of both the silyloxy group and the dimethyl groups on the cyclopentane ring. This combination imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
167965-99-3 |
|---|---|
Formule moléculaire |
C13H24O2Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
Clé InChI |
SQNXIGVELAFLKX-NSHDSACASA-N |
SMILES isomérique |
CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


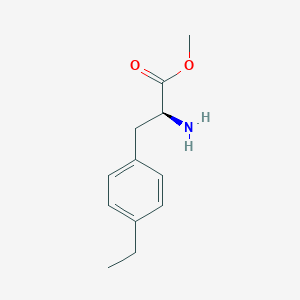

![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
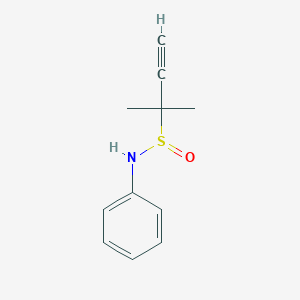
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
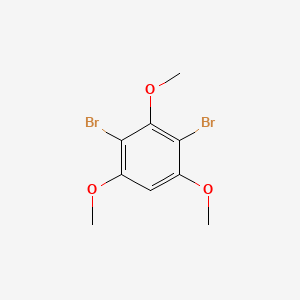
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
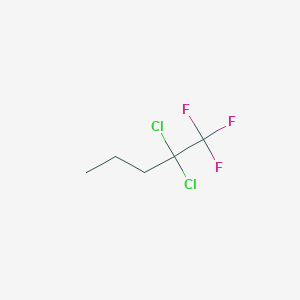

![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
